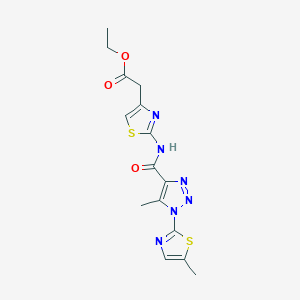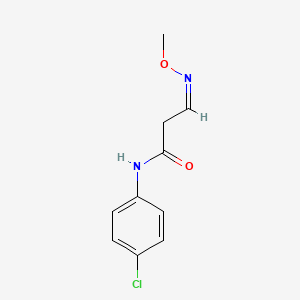
(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide" involves complex chemical reactions. For instance, the synthesis and characterization of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound have been reported, highlighting the use of X-ray diffraction, IR, ^1H and ^13C NMR, and UV–Vis spectra. The compound's structure was further analyzed through DFT calculations, indicating a robust methodology for synthesizing such compounds (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide" reveals intricate details about their geometry and electronic properties. For example, the molecular structure and vibrational frequencies have been calculated using DFT methods, showing significant agreement with experimental data. Such analyses provide insights into the stability and reactivity of these compounds (Kara et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide" and similar compounds can be complex, involving various pathways and intermediates. Studies have shown how these compounds react under different conditions, providing insights into their chemical behavior and potential applications in synthesis and modification of molecular structures (Mizuya et al., 1989).
Physical Properties Analysis
The physical properties of compounds like "(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide" are crucial for their application in various fields. These properties, including melting points, solubility, and crystalline structure, are often determined through experimental studies, providing valuable information for researchers and developers. For example, the characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate includes detailed analysis of its crystalline structure and physical properties (Johnson et al., 2006).
Chemical Properties Analysis
The chemical properties of "(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide" and related compounds include reactivity, stability, and interactions with other molecules. Detailed studies provide insights into these properties, guiding the development of new compounds with desired characteristics. For instance, the study of 4-(4-Chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one explores these aspects, contributing to a deeper understanding of its chemical behavior (Guo & Shun, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized and characterized using techniques such as X-ray diffraction, IR, NMR, and UV–Vis spectra. Advanced methodologies like hybrid-DFT calculations are used for optimized geometrical structure and vibrational frequencies analysis (Demir et al., 2016).
Structural Properties : Studies have shown strong agreement between calculated optimized geometries, vibrational frequencies, NMR chemical shift values, and experimentally measured values. This indicates the reliability of computational methods in predicting the properties of such compounds (Demir et al., 2016).
Chemical Properties and Reactions
Copolymerization : The compound has been used in the spontaneous alternating copolymerization of methoxyallene, leading to the formation of polyamides with highly reactive groups. This has implications in the development of novel polymers with specific properties (Mizuya, Yokozawa, & Endo, 1989).
Formation of Novel Compounds : Research has led to the creation of new compounds with potential applications in various fields. For example, synthesis involving the compound has led to derivatives with unique structures and properties (Johnson et al., 2006).
Applications in Material Science
Optical and Electronic Properties : Studies include the investigation of electronic properties like excitation energies, oscillator strengths, dipole moments, and band gap energies. This is crucial for applications in materials science, particularly in the development of optoelectronic devices (Demir et al., 2016).
Polymer Development : The use of the compound in polymer development, particularly in creating polyamides from L-tartaric acid, showcases its role in synthesizing hydrophilic, high-molecular-weight polymers with optical activity (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Miscellaneous Applications
Molecular Spectroscopy : The compound is used in molecular spectroscopy studies, aiding in understanding molecular structures and bonding through various spectroscopic techniques (Kara, Sagdinc, & Karadayı, 2013).
Pharmaceutical Research : While the direct use of the compound in pharmaceuticals is outside the specified interest, its structural and chemical properties contribute to the broader understanding of drug design and synthesis (Tornetta, 1969).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-12-7-6-10(14)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZJNKOIMNWJIU-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-N-(4-chlorophenyl)-3-(methoxyimino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

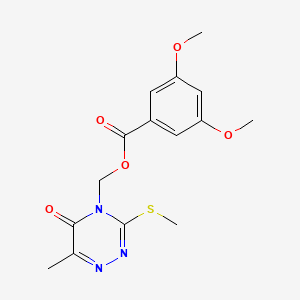
![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
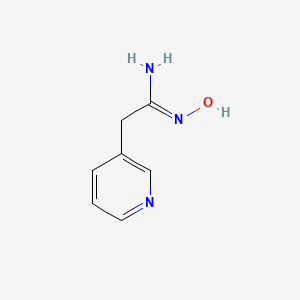

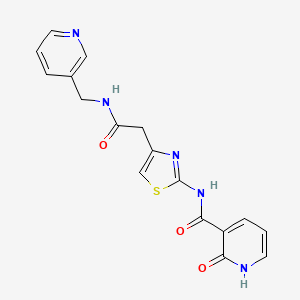
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)
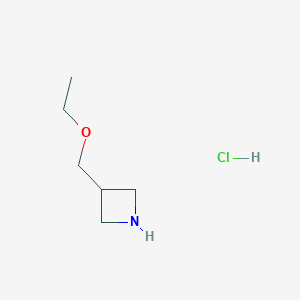

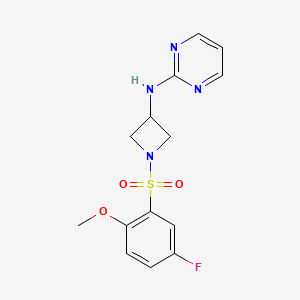
![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)
